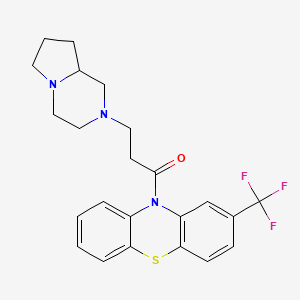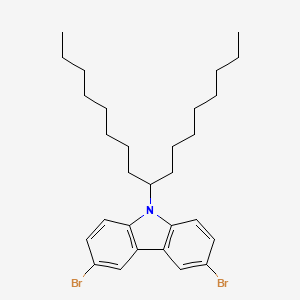
3,6-Dibromo-9-(heptadecan-9-yl)-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dibromo-9-(heptadecan-9-yl)-9H-carbazole is a synthetic organic compound belonging to the carbazole family. Carbazoles are known for their aromatic properties and are widely used in various fields, including organic electronics, pharmaceuticals, and materials science. The presence of bromine atoms and a long alkyl chain in this compound enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-9-(heptadecan-9-yl)-9H-carbazole typically involves the bromination of 9-(heptadecan-9-yl)-9H-carbazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, concentration, and reaction time, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
3,6-Dibromo-9-(heptadecan-9-yl)-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The carbazole core can be oxidized to form carbazole-3,6-dione derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding 9-(heptadecan-9-yl)-9H-carbazole.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include various substituted carbazoles with different functional groups replacing the bromine atoms.
Oxidation Reactions: Products include carbazole-3,6-dione derivatives.
Reduction Reactions: The major product is 9-(heptadecan-9-yl)-9H-carbazole.
科学的研究の応用
3,6-Dibromo-9-(heptadecan-9-yl)-9H-carbazole has several applications in scientific research:
Organic Electronics: It is used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: The compound serves as an intermediate in the synthesis of biologically active molecules with potential therapeutic applications.
Materials Science: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
作用機序
The mechanism of action of 3,6-Dibromo-9-(heptadecan-9-yl)-9H-carbazole depends on its application. In organic electronics, the compound’s electronic properties facilitate charge transport and light emission. In pharmaceuticals, its mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects. The bromine atoms and the long alkyl chain play crucial roles in modulating the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
3,6-Dibromo-9H-carbazole: Lacks the heptadecan-9-yl chain, resulting in different solubility and reactivity properties.
9-(Heptadecan-9-yl)-9H-carbazole: Lacks the bromine atoms, leading to different chemical reactivity and applications.
3,6-Dichloro-9-(heptadecan-9-yl)-9H-carbazole: Similar structure but with chlorine atoms instead of bromine, affecting its reactivity and electronic properties.
Uniqueness
3,6-Dibromo-9-(heptadecan-9-yl)-9H-carbazole is unique due to the presence of both bromine atoms and a long alkyl chain. This combination enhances its solubility, reactivity, and versatility in various applications, making it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C29H41Br2N |
|---|---|
分子量 |
563.4 g/mol |
IUPAC名 |
3,6-dibromo-9-heptadecan-9-ylcarbazole |
InChI |
InChI=1S/C29H41Br2N/c1-3-5-7-9-11-13-15-25(16-14-12-10-8-6-4-2)32-28-19-17-23(30)21-26(28)27-22-24(31)18-20-29(27)32/h17-22,25H,3-16H2,1-2H3 |
InChIキー |
SMZSNGZJEMOSFU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(CCCCCCCC)N1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


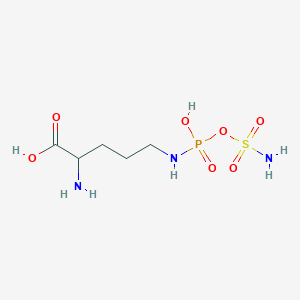


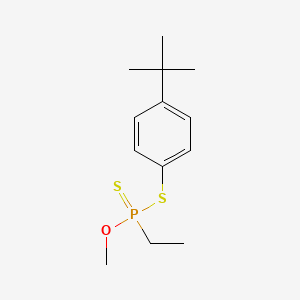
![2-[4-hydroxy-2-(hydroxymethyl)-6-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12300242.png)
![2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]acetic acid](/img/structure/B12300246.png)
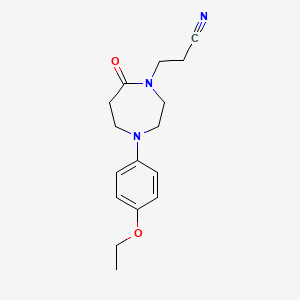
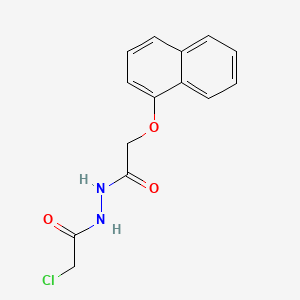
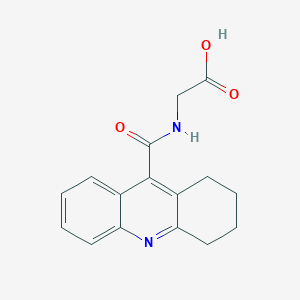
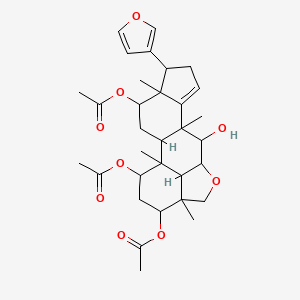

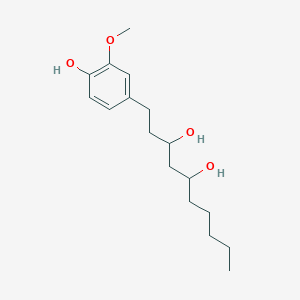
![6-[[2-(Furan-2-carbonylcarbamoylamino)-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12300293.png)
